molecular formula C16H21NO4S B7933716 (4-Benzyloxycarbonylamino-cyclohexylsulfanyl)-acetic acid

(4-Benzyloxycarbonylamino-cyclohexylsulfanyl)-acetic acid

Cat. No.: B7933716
M. Wt: 323.4 g/mol
InChI Key: CXPFHHLXPAYIBA-UHFFFAOYSA-N
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Description

(4-Benzyloxycarbonylamino-cyclohexylsulfanyl)-acetic acid is a synthetic organic compound that features a cyclohexylsulfanyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzyloxycarbonylamino-cyclohexylsulfanyl)-acetic acid typically involves multiple steps:

    Formation of the cyclohexylsulfanyl group: This can be achieved by reacting cyclohexylamine with a suitable thiolating agent.

    Introduction of the benzyloxycarbonyl group: This step involves protecting the amino group with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate.

    Attachment to acetic acid: The final step involves coupling the protected amine with acetic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the benzyloxycarbonyl group, potentially leading to deprotection and formation of the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Free amine or deprotected derivatives.

    Substitution: Various substituted cyclohexylsulfanyl derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical studies.

    Medicine: Potential therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance:

    Biological activity: It may interact with specific enzymes or receptors, modulating their activity.

    Chemical reactivity: The compound’s functional groups would determine its reactivity in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    (4-Aminocyclohexylsulfanyl)-acetic acid: Lacks the benzyloxycarbonyl group.

    (4-Benzyloxycarbonylamino-cyclohexylthio)-acetic acid: Similar structure but with a thioether linkage.

Uniqueness

(4-Benzyloxycarbonylamino-cyclohexylsulfanyl)-acetic acid is unique due to the presence of both the benzyloxycarbonyl-protected amine and the cyclohexylsulfanyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-(phenylmethoxycarbonylamino)cyclohexyl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S/c18-15(19)11-22-14-8-6-13(7-9-14)17-16(20)21-10-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPFHHLXPAYIBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)OCC2=CC=CC=C2)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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